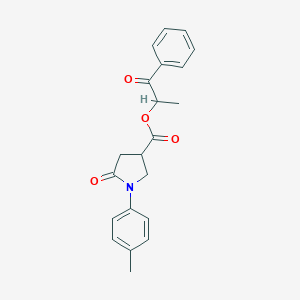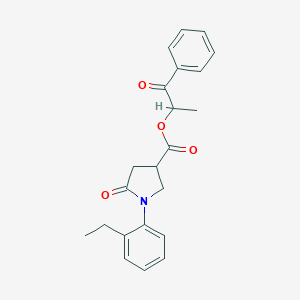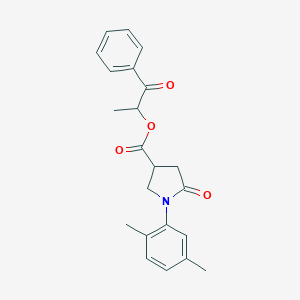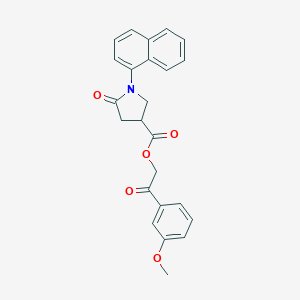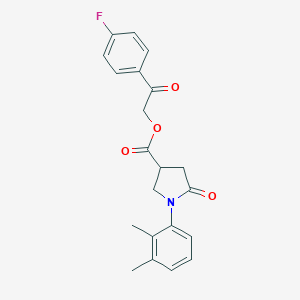
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone, commonly known as MPP, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis, mechanism of action, biochemical and physiological effects, advantages, and limitations of MPP in lab experiments, and future directions will be discussed in
Mecanismo De Acción
MPP exerts its therapeutic effects by modulating various signaling pathways in the body. MPP has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, MPP increases the levels of acetylcholine in the brain, which enhances cognitive function. Additionally, MPP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
MPP has been shown to exhibit various biochemical and physiological effects in the body. MPP has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders. Additionally, MPP has been shown to enhance mitochondrial function, which is crucial for cellular energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPP has several advantages for lab experiments. MPP is relatively easy to synthesize and can be obtained in high purity. Additionally, MPP has been shown to exhibit low toxicity, making it a suitable candidate for in vitro and in vivo studies. However, MPP has some limitations in lab experiments. MPP has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, MPP can exhibit batch-to-batch variability, which can affect the reproducibility of the results.
Direcciones Futuras
For MPP research include investigating its potential in the treatment of neurodegenerative diseases and developing more efficient synthesis methods and formulations.
Métodos De Síntesis
MPP can be synthesized through a multi-step process involving the condensation of 4-methylbenzaldehyde and 1,2-diaminocyclohexane followed by cyclization and reduction. The purity of the final product can be assessed through various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Aplicaciones Científicas De Investigación
MPP has been extensively studied for its potential applications in various therapeutic areas such as neurodegenerative diseases, cancer, and inflammation. MPP has been shown to exhibit neuroprotective effects by inhibiting the aggregation of amyloid-beta peptides, which are known to play a crucial role in the pathogenesis of Alzheimer's disease. Additionally, MPP has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Propiedades
Nombre del producto |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-1(2H)-phthalazinone |
|---|---|
Fórmula molecular |
C15H18N2O |
Peso molecular |
242.32 g/mol |
Nombre IUPAC |
4-(4-methylphenyl)-4a,5,6,7,8,8a-hexahydro-2H-phthalazin-1-one |
InChI |
InChI=1S/C15H18N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)15(18)17-16-14/h6-9,12-13H,2-5H2,1H3,(H,17,18) |
Clave InChI |
CAGGMZIQVSXHRG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NNC(=O)C3C2CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




